molecular formula C6H5F3N2O B2492471 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 560132-48-1

6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2492471
CAS No.: 560132-48-1
M. Wt: 178.114
InChI Key: ZLPLEWTVXFKICX-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl ketone. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.

    Trifluoromethylpyrazoles: Another class of compounds with a trifluoromethyl group, known for their biological activities.

    Trifluoromethylbenzenes: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to its specific structure, which combines a trifluoromethyl group with a dihydropyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPLEWTVXFKICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560132-48-1
Record name 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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